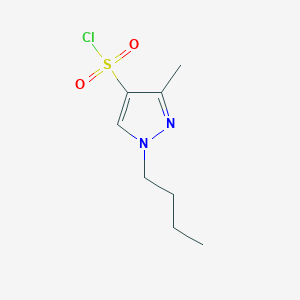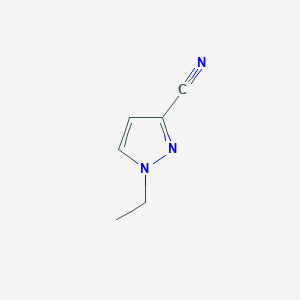
But-2-ene-1,4-diylbis(triphenylphosphonium) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound of interest, but-2-ene-1,4-diylbis(triphenylphosphonium) chloride, is a derivative of but-2-ene and triphenylphosphonium chloride. It is a part of a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including organic synthesis and materials science.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a novel approach to synthesizing buta-1,3-diene-1,4-diylbis(triphenylphosphonium chloride) was developed by reacting triphenylphosphine with 2,3,4-trichlorobut-1-ene, which suggests a pathway involving initial attack of the phosphine on the terminal sp^3 carbon atom . Additionally, but-2-yne-1,4-diylbis(triphenylphosphonium) diiodide has been shown to react with SH- and NH-nucleophiles to form various adducts, indicating the reactivity of the but-2-ene-1,4-diylbis(triphenylphosphonium) structure with nucleophiles .
Molecular Structure Analysis
The molecular structure of related triphenylphosphonium compounds has been elucidated using techniques such as IR, NMR spectroscopy, and X-ray analysis. For example, triphenylbut-2-enylphosphonium hexachlorozirconates have been characterized, revealing a distorted tetrahedral coordination around the phosphorus atoms and dense molecular packing in the crystal lattice .
Chemical Reactions Analysis
The reactivity of but-2-ene-1,4-diylbis(triphenylphosphonium) chloride derivatives has been demonstrated in various chemical reactions. For instance, the reaction with phenylhydrazine has been found to yield 2-phenylhydrazonobutane-1,4-diylbis(triphenylphosphonium chloride) with high efficiency, suggesting a mechanism involving initial addition of phenylhydrazine followed by hydrogenation of the multiple bond . Moreover, reactions with alkanethiols have been shown to produce [4-(alkylsulfanyl)buta-1,3-diene-1-yl]triphenylphosphonium iodides, indicating the versatility of these compounds in nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of but-2-ene-1,4-diylbis(triphenylphosphonium) chloride derivatives have been studied through various spectroscopic methods. The compounds exhibit solvatochromic effects, which are dependent on the solvent type, and their structures are stabilized by hydrogen bonds in the crystal lattice . The spectroscopic data also confirm the formation of classical H-aggregates in polar protic solvents, which is significant for understanding their behavior in different environments .
Safety and Hazards
Eigenschaften
IUPAC Name |
triphenyl-[(E)-4-triphenylphosphaniumylbut-2-enyl]phosphanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36P2.2ClH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/p-2/b20-19+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOACLPDZHDFCQP-LLIZZRELSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[P+](C/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36Cl2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106423-29-4 |
Source


|
| Record name | TRANS-2-BUTYLENE-1,4-BIS(TRIPHENYLPHOSPHONIUM CHLORIDE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














